
Thiazole, 4-(chloromethyl)-5-methyl-2-phenyl-
Descripción general
Descripción
Thiazole, 4-(chloromethyl)-5-methyl-2-phenyl- is a heterocyclic compound that contains both sulfur and nitrogen atoms in its ring structure. Thiazole derivatives are known for their diverse biological activities and are found in various natural products, including vitamin B1 (thiamine) and penicillin
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-5-methyl-2-phenylthiazole typically involves the reaction of a thiazole precursor with chlorinating agents. One common method involves the reaction of 2-chloro-5-chloromethylthiazole with appropriate reagents under controlled conditions . Another method includes the use of thiacylamide with α-chloro-α-formylethyl acetate, followed by reduction and halogenation steps .
Industrial Production Methods
Industrial production of thiazole derivatives often employs continuous synthesis methods to ensure high yield and purity. For example, the continuous synthesis of 2-chloro-5-chloromethylthiazole involves removing light components under negative pressure and rectifying the product under controlled temperature and vacuum conditions .
Análisis De Reacciones Químicas
Types of Reactions
4-(chloromethyl)-5-methyl-2-phenylthiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles to form various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: Thiazole derivatives can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and various chlorinating agents . Reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine .
Major Products Formed
The major products formed from these reactions include various thiazole derivatives with potential biological activities, such as antibacterial and antitumor properties .
Aplicaciones Científicas De Investigación
4-(chloromethyl)-5-methyl-2-phenylthiazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: Thiazole derivatives are studied for their potential as enzyme inhibitors and receptor ligands.
Medicine: The compound is investigated for its potential antibacterial, antifungal, and antitumor activities.
Mecanismo De Acción
The mechanism of action of 4-(chloromethyl)-5-methyl-2-phenylthiazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to physiological effects. For example, thiazole derivatives can inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antibacterial properties . Additionally, they can interact with topoisomerase II, leading to DNA double-strand breaks and cell death .
Comparación Con Compuestos Similares
Similar Compounds
Thiazole: A basic heterocyclic compound with a similar ring structure but lacking the chloromethyl and phenyl groups.
Bisthiazole: Contains two thiazole rings and exhibits enhanced biological activities.
Thiazolidin-4-one: A related compound with a different ring structure and distinct biological properties.
Uniqueness
4-(chloromethyl)-5-methyl-2-phenylthiazole is unique due to its specific substituents, which confer distinct reactivity and biological activities. The presence of the chloromethyl group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Propiedades
IUPAC Name |
4-(chloromethyl)-5-methyl-2-phenyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNS/c1-8-10(7-12)13-11(14-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUDUOQFFJZATC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=CC=C2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



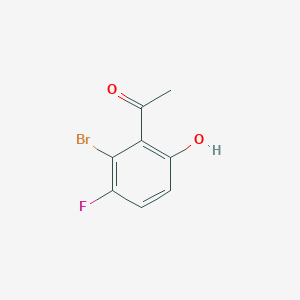

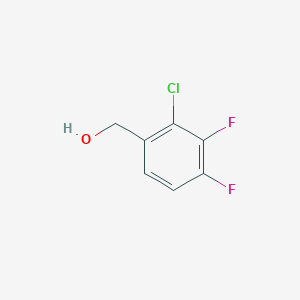
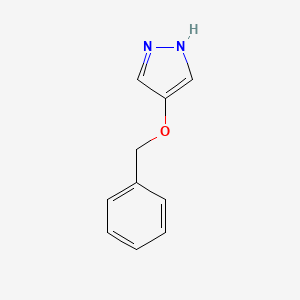
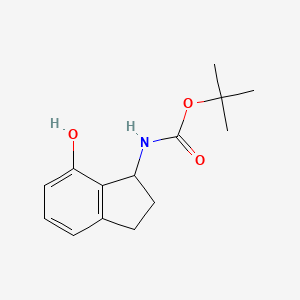
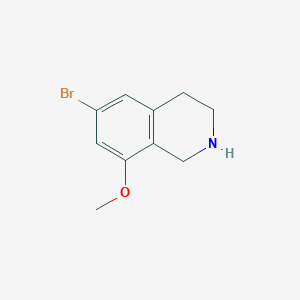
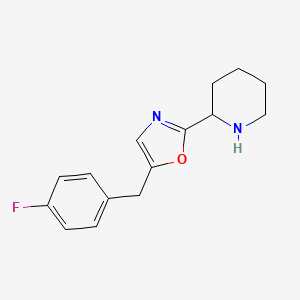

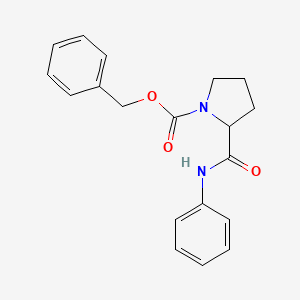

![Ethyl (E)-3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate](/img/structure/B3110196.png)
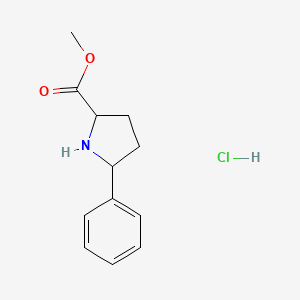
![2-[(3-Methylbutoxy)carbonyl]benzoic acid](/img/structure/B3110203.png)
